Potassium selenocyanate

概要

説明

It is a crystalline solid that is highly soluble in water, ethanol, dimethyl formamide, hexamethylphosphoramide, acetonitrile, and methanol . This compound is used in various chemical reactions and has applications in scientific research and industry.

準備方法

Potassium selenocyanate can be synthesized through the eutectic reaction of selenium and pure potassium cyanide. The reaction can also occur in hot water or ethanol :

Se+KCN→KSeCN

the reaction of selenocyanate ion with alcohol produces malodorous alkyl selenocyanate, making the reaction in ethanol less favorable .

化学反応の分析

Potassium selenocyanate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form selenium dioxide (SeO₂) and potassium cyanate (KOCN).

Reduction: It can be reduced to elemental selenium and potassium cyanide.

Substitution: It reacts with alkyl halides to form alkyl selenocyanates.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like sodium borohydride (NaBH₄) for reduction. The major products formed from these reactions are selenium dioxide, potassium cyanate, elemental selenium, and alkyl selenocyanates .

科学的研究の応用

Antimicrobial Photodynamic Therapy

Overview

Potassium selenocyanate has been shown to enhance antimicrobial photodynamic inactivation (aPDI). In a study, it was found that KSeCN could potentiate the antibacterial effects of various photosensitizers, such as methylene blue and Rose Bengal, leading to significant bacterial killing (up to 6 logs) against both Gram-positive and Gram-negative bacteria . The proposed mechanism involves the formation of selenocyanogen (SeCN) via reactions with singlet oxygen, which is generated during the photodynamic process.

Mechanism of Action

- Photosensitizer Activation : KSeCN enhances the efficacy of photosensitizers by facilitating the generation of reactive oxygen species (ROS), crucial for bacterial inactivation.

- Bacterial Targeting : The compound exhibits a stronger effect on Gram-negative bacteria compared to Gram-positive bacteria, indicating its potential for targeted antimicrobial applications .

Energy Storage Applications

Potassium-Ion Batteries (KIBs)

KSeCN has emerged as an additive in potassium-ion batteries, where it plays a critical role in modifying the cathode electrolyte interphase (CEI). This modification enhances the stability and performance of Prussian blue analogs used in these batteries. The close redox potential of potassium to lithium makes KIBs a promising alternative for energy storage solutions .

Benefits

- Stability Improvement : KSeCN contributes to a more stable CEI, which is essential for the longevity and efficiency of potassium-ion batteries.

- Cost-Effectiveness : Utilizing potassium instead of lithium can reduce costs and improve sustainability in battery production.

Chemical Synthesis

Reagent for Synthesis

this compound serves as a valuable reagent in organic synthesis. It is utilized in the preparation of various compounds, including triphenylphosphine selenide, which is significant for further chemical transformations .

Applications in Research

- Solid-State NMR Studies : KSeCN is employed in solid-state nuclear magnetic resonance (NMR) spectroscopy to study heavy-metal nuclei, aiding in the understanding of complex molecular structures .

- Synthesis of Mercury Compounds : It is also involved in synthesizing mercury thiocyanate and selenocyanate compounds, expanding its utility in inorganic chemistry .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Antimicrobial Photodynamic Therapy | Enhances antibacterial effects when combined with photosensitizers | Effective against Gram-negative bacteria |

| Energy Storage | Used as an additive in potassium-ion batteries | Improves stability and performance |

| Chemical Synthesis | Serves as a reagent for synthesizing various organic compounds | Valuable for NMR studies and mercury compound synthesis |

Case Studies

- Antibacterial Efficacy Study : A study demonstrated that KSeCN significantly increased the bactericidal activity of methylene blue against multiple bacterial strains, showcasing its potential as an antimicrobial agent in clinical settings .

- Battery Performance Enhancement : Research on potassium-ion batteries highlighted that incorporating KSeCN improved the cycling stability and efficiency of Prussian blue analogs, making them more viable for commercial energy storage applications .

- Synthesis Applications : In organic chemistry laboratories, KSeCN has been successfully used to synthesize triphenylphosphine selenide, showcasing its utility as a precursor for further chemical reactions .

作用機序

The mechanism by which selenocyanic acid, potassium salt exerts its effects involves its ability to act as a selenylating agent. It reacts with various substrates to introduce selenium atoms into the molecular structure. This process involves the formation of selenocyanate intermediates, which then undergo further reactions to yield the desired products .

類似化合物との比較

Potassium selenocyanate can be compared with other similar compounds such as:

Potassium thiocyanate (KSCN): Similar in structure but contains sulfur instead of selenium.

Sodium selenocyanate (NaSeCN): Similar in structure but contains sodium instead of potassium.

Potassium cyanate (KOCN): Contains oxygen instead of selenium.

The uniqueness of selenocyanic acid, potassium salt lies in its selenium content, which imparts distinct chemical properties and reactivity compared to its sulfur and oxygen analogs .

生物活性

Potassium selenocyanate (KSeCN) is an inorganic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and implications based on recent studies.

This compound is a hygroscopic crystalline salt that decomposes upon prolonged exposure to air, releasing selenium . It has been shown to function as a low-toxicity inorganic selenium species, which may have applications in dietary supplementation due to selenium's essential role in human health . The compound exhibits biological activity primarily through its interaction with reactive oxygen species (ROS) and its ability to potentiate antimicrobial photodynamic inactivation (aPDI).

Mechanism of Antimicrobial Activity:

- Singlet Oxygen Production: KSeCN enhances the efficacy of various photosensitizers (PS) like methylene blue and Rose Bengal during light activation, leading to increased singlet oxygen production. This process results in significant bacterial cell death, particularly against Gram-negative bacteria .

- Formation of Selenocyanogen: The antibacterial effect is hypothesized to involve the formation of selenocyanogen (SeCN₂), which reacts with singlet oxygen .

Antimicrobial Activity

Recent studies have demonstrated that this compound can significantly enhance the antimicrobial effects of photodynamic therapy. In one study, concentrations up to 100 mM of KSeCN resulted in a reduction of bacterial viability by up to 6 logs for both Gram-positive and Gram-negative bacteria . The effectiveness varied by bacterial type, with Gram-negative bacteria showing higher susceptibility.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Species | Type | Log Reduction (with 100 mM KSeCN) |

|---|---|---|

| Escherichia coli | Gram-negative | 6 |

| Staphylococcus aureus | Gram-positive | 5 |

| Pseudomonas aeruginosa | Gram-negative | 6 |

| Enterococcus faecalis | Gram-positive | 4 |

Cytotoxicity and Anticancer Potential

In addition to its antimicrobial properties, this compound has been studied for its cytotoxic effects against cancer cells. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. A comparative study showed that KSeCN had a superior anticancer effect compared to its thiocyanate analogs .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Comparison with Thiocyanate Analog |

|---|---|---|

| WM115 Melanoma | 10 | Higher potency |

| MCF-7 Breast Cancer | 15 | Higher potency |

| PC-3 Prostate Cancer | 12 | Higher potency |

Case Studies and Research Findings

- Antimicrobial Efficacy Study : In a controlled laboratory setting, KSeCN was tested alongside various photosensitizers under light activation. Results indicated that the combination could effectively reduce bacterial counts significantly more than using photosensitizers alone .

- Cytotoxicity Assessment : A study assessing the effects of KSeCN on WM115 melanoma cells found that treatment led to apoptosis through ROS generation. The results suggested a mechanism where KSeCN-induced oxidative stress contributed to cell death .

- Detection in Biological Samples : A novel method using high-performance liquid chromatography (HPLC) was developed to detect selenocyanate in biological samples. This method confirmed the presence of SeCN− in cultured HEK293 cells exposed to selenite, suggesting that KSeCN can be metabolized within biological systems .

特性

IUPAC Name |

potassium;selenocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNSe.K/c2-1-3;/h3H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEKHFSRAXRJBR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

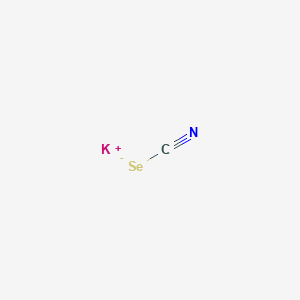

C(#N)[Se-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CKNSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5749-48-4 (Parent) | |

| Record name | Selenocyanic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003425465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0063020 | |

| Record name | Potassium selenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3425-46-5 | |

| Record name | Selenocyanic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003425465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenocyanic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium selenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium selenocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。